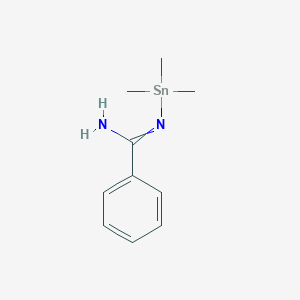
N'-(Trimethylstannyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Trimethylstannyl)benzenecarboximidamide is an organotin compound that features a trimethylstannyl group attached to a benzenecarboximidamide moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the trimethylstannyl group in this compound imparts unique reactivity and properties, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-(Trimethylstannyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
C6H5C(=NH)NH2+Me3SnCl→C6H5C(=NH)NHSnMe3+HCl
Industrial Production Methods: Industrial production of N’-(Trimethylstannyl)benzenecarboximidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N’-(Trimethylstannyl)benzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form stannic derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides (e.g., bromine, iodine) and organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are employed.
Coupling Reactions: Palladium catalysts and ligands are used in Stille coupling reactions.
Major Products Formed:
Substitution Reactions: Products include substituted benzenecarboximidamides with different functional groups.
Oxidation Reactions: Products include stannic derivatives and oxidized benzenecarboximidamides.
Coupling Reactions: Products include biaryl compounds and other coupled products.
Aplicaciones Científicas De Investigación
N’-(Trimethylstannyl)benzenecarboximidamide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor for radiolabeled compounds in imaging studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N’-(Trimethylstannyl)benzenecarboximidamide involves the reactivity of the trimethylstannyl group. The trimethylstannyl group can act as a nucleophile or electrophile, depending on the reaction conditions. In substitution reactions, it can be replaced by other nucleophiles, while in coupling reactions, it can form carbon-carbon bonds through the mediation of palladium catalysts. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
N’-(Trimethylstannyl)benzenecarboximidamide can be compared with other organotin compounds, such as:
N’-(Tri-n-butylstannyl)benzenecarboximidamide: Similar structure but with tri-n-butylstannyl group instead of trimethylstannyl group.
N’-(Trimethylsilyl)benzenecarboximidamide: Similar structure but with trimethylsilyl group instead of trimethylstannyl group.
N’-(Triethylstannyl)benzenecarboximidamide: Similar structure but with triethylstannyl group instead of trimethylstannyl group.
Uniqueness: The uniqueness of N’-(Trimethylstannyl)benzenecarboximidamide lies in the specific reactivity and properties imparted by the trimethylstannyl group. This makes it a valuable reagent in organic synthesis and various scientific applications.
Propiedades
Número CAS |
65332-17-4 |
|---|---|
Fórmula molecular |
C10H16N2Sn |
Peso molecular |
282.96 g/mol |
Nombre IUPAC |
N'-trimethylstannylbenzenecarboximidamide |
InChI |
InChI=1S/C7H7N2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-5H,(H2-,8,9);3*1H3;/q-1;;;;+1 |
Clave InChI |
RARXZXCBXKQYRD-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)N=C(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
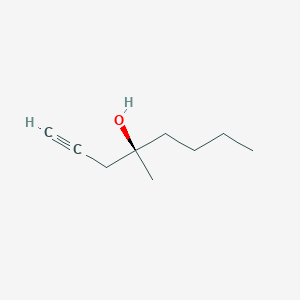

![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)

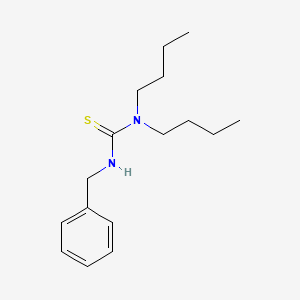
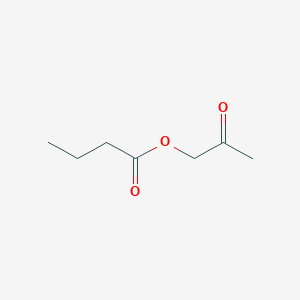
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
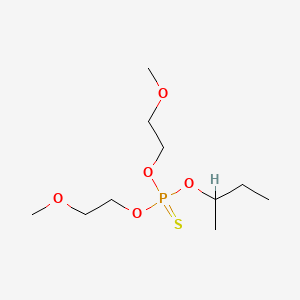
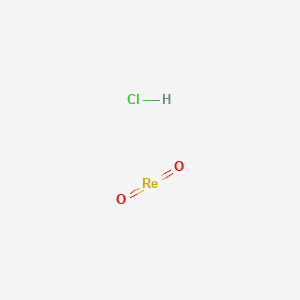
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
